3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
3-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-based small molecule characterized by a 3-chloro-4-methoxyphenyl substituent at position 3 and a 2-methoxyethyl carboxamide group at position 5.
Properties
Molecular Formula |
C19H18ClN3O4 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-8-7-21-18(24)12-3-5-14-16(9-12)22-11-23(19(14)25)13-4-6-17(27-2)15(20)10-13/h3-6,9-11H,7-8H2,1-2H3,(H,21,24) |
InChI Key |
IJIJBSFDFCONBR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the quinazoline core.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate product with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Research indicates that derivatives of quinazoline compounds, including this specific compound, exhibit a range of biological activities. The following sections detail its applications in various therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance its efficacy against specific cancer types .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by acting as a selective inhibitor of soluble epoxide hydrolase (sEH). This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation and improve endothelial function. Such mechanisms indicate its potential use in treating inflammatory diseases and cardiovascular disorders .
Enzyme Inhibition
Quinazoline derivatives have been explored for their ability to inhibit various enzymes involved in disease processes. The specific compound has demonstrated selective inhibition of enzymes like lipoxygenase, which plays a crucial role in inflammatory responses. This property positions it as a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
Some studies suggest that quinazoline derivatives possess antimicrobial properties, making them candidates for further research into new antibiotics or antifungal agents. The structural features of the compound may contribute to its ability to disrupt microbial cell functions .
Central Nervous System Effects
There is emerging interest in the neuroprotective effects of quinazoline compounds. Preliminary studies indicate that they may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival .
Case Studies
Several case studies have documented the biological activity of this compound and its derivatives:
- Anticancer Efficacy : A study evaluated the effects of various quinazoline derivatives on human cancer cell lines, revealing that modifications at specific positions on the quinazoline ring significantly enhanced anticancer activity compared to unmodified compounds .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced markers of inflammation and improved vascular function, supporting its potential therapeutic applications in cardiovascular diseases .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits lipoxygenase activity, with IC50 values indicating strong potency compared to other known inhibitors .
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The N-(2-methoxyethyl) carboxamide at position 7 likely improves solubility and hydrogen-bonding capacity versus the methyl ester in , which is more lipophilic and hydrolytically unstable.
- In contrast, thiazolidinone-coumarin hybrids (e.g., ) prioritize heterocyclic diversity for antimicrobial or anti-inflammatory activity, diverging from the quinazoline core’s kinase/sEH inhibition profile.
Implications :
- The target compound’s synthesis may require milder conditions for the 2-methoxyethyl carboxamide introduction to preserve the quinazoline core.
Biological Activity
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. Its unique structure, characterized by a quinazoline core and various substituents, suggests significant potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features:
- A quinazoline core , which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
- Substituents : A chloro and methoxy group on the phenyl ring, a methoxyethyl side chain, and a carboxamide functional group.
These structural elements are crucial for its biological activity and pharmacological potential.
Research indicates that the compound exhibits several mechanisms of action, including:
- Antimicrobial Activity : It has been shown to interact with bacterial targets, particularly against Gram-positive organisms like Staphylococcus aureus.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationship (SAR)
The SAR studies have focused on variations in the quinazoline structure to determine how changes in substituents affect biological activity. Key findings include:
- Substituent Variations : Compounds with different substituents on the phenyl ring showed varying degrees of potency against bacterial strains.
- Optimal Substitution Patterns : Para-substituted phenyl rings often exhibited superior activity compared to meta or ortho substitutions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | Similar core structure but different substituents | Lacks chlorine substituent; may exhibit different biological activity |
| 3-(3-chlorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | Contains a chlorophenyl group but different alkyl chain | Variations in side chains affect pharmacokinetics |
| 2-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-quinazolinone | Quinazolinone instead of quinazoline structure | Different reactivity due to structural changes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against an ESKAPE panel of pathogens. Results indicated significant activity against S. aureus with minimum inhibitory concentrations (MICs) showing promising results (MIC ≤ 8 μg/mL) .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxic effects on K562 human myelogenous leukemia cells with an IC50 value of 0.5 μM, highlighting its potential as an anticancer agent .
- Inflammatory Response Modulation : Research indicated that treatment with the compound reduced pro-inflammatory cytokines in vitro, suggesting its potential application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
